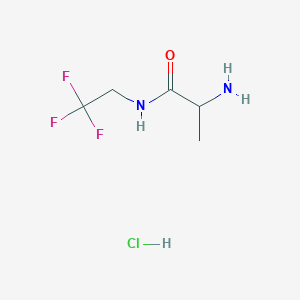

2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride

説明

Historical Context and Discovery

The development of this compound emerges from the broader historical evolution of fluorinated organic chemistry and the specific need for advanced synthetic intermediates in pharmaceutical research. The compound's synthesis methodology has been documented through multiple patent applications, indicating its growing importance in industrial chemistry. Patent documentation from 2011 reveals early synthetic approaches involving the preparation of related acetamide derivatives, establishing foundational methodologies for accessing this class of fluorinated compounds.

The historical progression of synthetic methods for this compound demonstrates the evolution of fluorine chemistry over the past decade. Early approaches focused on traditional coupling reactions between protected amino acids and trifluoroethylamine derivatives. Patent literature from 2008 describes methods for producing substituted 2-amino-N-(2,2,2-trifluoroethyl)acetamide compounds, representing the precursor chemistry that led to the development of the propanamide variant. These early synthetic strategies involved multi-step processes requiring protective group chemistry and subsequent deprotection under controlled conditions.

More recent developments, documented in 2024 patent applications, reveal significant advances in synthetic efficiency through novel ring-opening methodologies. European Patent EP4471004A1 describes a breakthrough method involving the reaction of oxazolidine-2,5-dione derivatives with 2,2,2-trifluoroethylamine, achieving yields of up to 98% under mild reaction conditions. This synthetic advancement represents a paradigm shift from traditional multi-step approaches to more direct, efficient synthetic pathways that have facilitated broader research applications.

The compound's emergence as a key intermediate in the synthesis of fluralaner, a broad-spectrum veterinary insecticide, marks a significant milestone in its development history. This application has driven extensive research into optimized synthetic methodologies and has established the compound as an essential building block in contemporary agrochemical synthesis.

Significance in Chemical Research

The research significance of this compound extends across multiple domains of contemporary chemical science, reflecting its versatility as a synthetic intermediate and its unique structural properties. The compound serves as a critical building block in pharmaceutical research, where fluorinated amides have emerged as important functional groups frequently found in bioactive compounds. The presence of the trifluoroethyl group imparts distinctive physicochemical properties that enhance metabolic stability and modulate biological activity profiles.

In medicinal chemistry research, the compound represents a valuable scaffold for the development of protease-resistant compounds. The trifluoroethyl moiety provides steric bulk and electronic effects that can significantly alter the binding affinity and selectivity of bioactive molecules. Research has demonstrated that fluorinated amino acid derivatives often exhibit improved pharmacokinetic properties, including enhanced membrane permeability and reduced susceptibility to enzymatic degradation. These characteristics make this compound particularly valuable in the design of advanced pharmaceutical intermediates.

The compound's utility extends to agricultural chemical research, where it serves as a key intermediate in the synthesis of modern insecticides. The development of fluralaner, an isoxazoline insecticide that acts by interfering with gamma-aminobutyric acid gated chloride ion channels, demonstrates the compound's importance in advancing pest control technologies. This application has significant implications for veterinary medicine and agricultural productivity, highlighting the compound's role in addressing contemporary challenges in food security and animal health.

Advanced synthetic methodologies utilizing this compound have contributed to the broader understanding of fluorinated chemistry principles. Research findings demonstrate that the compound can be efficiently synthesized through innovative approaches that avoid traditional limitations associated with fluorinated molecule preparation. The development of catalyst-free trifluoroethylation reactions has expanded the accessibility of fluorinated building blocks, with implications extending beyond the specific synthesis of this compound to the broader field of fluorine chemistry.

Positioning in the Family of Fluorinated Compounds

Within the extensive family of fluorinated organic compounds, this compound occupies a distinctive position as a representative of fluorinated amino acid derivatives and trifluoromethyl-containing amides. The compound exemplifies the strategic incorporation of fluorine atoms to modulate molecular properties while maintaining synthetic accessibility and structural integrity. Its molecular architecture combines the electron-withdrawing effects of the trifluoroethyl group with the hydrogen-bonding capabilities of the amide functionality, creating a unique chemical platform.

The structural characteristics of this compound reflect broader trends in fluorinated compound design. The trifluoroethyl group provides significant lipophilicity enhancement compared to non-fluorinated analogs, while the amino acid-derived backbone maintains water solubility and biological compatibility. This balance between hydrophobic and hydrophilic character positions the compound as an ideal intermediate for pharmaceutical applications where membrane permeability and aqueous solubility must be carefully optimized.

Table 1: Comparative Properties of Fluorinated Amide Compounds

| Compound Class | Molecular Formula | Key Structural Features | Primary Applications |

|---|---|---|---|

| 2-amino-N-(2,2,2-trifluoroethyl)propanamide | C₅H₉F₃N₂O | Trifluoroethyl group, α-amino acid backbone | Pharmaceutical intermediates, agrochemical synthesis |

| 2-amino-N-(2,2,2-trifluoroethyl)acetamide | C₄H₇F₃N₂O | Trifluoroethyl group, glycine-derived structure | Fluralaner synthesis, veterinary applications |

| N-trifluoromethyl amides | Variable | Trifluoromethyl functionality | Drug discovery, bioactive molecule synthesis |

| Fluorinated amino acid derivatives | Variable | Fluorine substitution on amino acid frameworks | Protein modification, enzyme mechanism studies |

The compound's positioning within fluorinated chemistry is further defined by its role in advancing synthetic methodologies. The development of efficient synthetic routes to this compound has contributed to the broader understanding of fluorinated molecule preparation, particularly in the context of late-stage fluorination strategies. Research has demonstrated that fluorinated amino acid derivatives can be accessed through innovative approaches that minimize the use of harsh reagents and extreme reaction conditions, making fluorinated chemistry more accessible to synthetic chemists.

Table 2: Molecular Properties and Structural Data

The evolutionary trajectory of fluorinated compound development positions this molecule as representative of contemporary approaches to molecular design. Unlike earlier generations of fluorinated compounds that often required exotic reagents and specialized handling procedures, modern synthetic approaches to this compound demonstrate the maturation of fluorine chemistry as a practical synthetic tool. The compound's accessibility through straightforward synthetic transformations reflects broader advances in fluorinated chemistry that have made these valuable building blocks more readily available to researchers across diverse chemical disciplines.

特性

IUPAC Name |

2-amino-N-(2,2,2-trifluoroethyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3N2O.ClH/c1-3(9)4(11)10-2-5(6,7)8;/h3H,2,9H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUCVVCJXREYJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

生化学分析

Biochemical Properties

2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s trifluoroethyl group is known to enhance its binding affinity to certain enzymes, making it a potent inhibitor or activator depending on the context. For instance, it may interact with proteases, altering their activity and thus affecting protein degradation pathways. The nature of these interactions is primarily based on hydrogen bonding and hydrophobic interactions facilitated by the trifluoroethyl group.

Cellular Effects

This compound influences various types of cells and cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling proteins. This compound has been observed to alter gene expression profiles, leading to changes in cellular metabolism. For example, it may upregulate or downregulate the expression of genes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, thereby modulating its activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, the compound may exhibit toxic or adverse effects, including cellular toxicity and organ damage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For instance, it may inhibit enzymes involved in glycolysis or the citric acid cycle, thereby altering the overall metabolic balance within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, as it may interact with specific biomolecules within these compartments.

生物活性

2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClFN\O

- Molecular Weight : 201.57 g/mol

This compound features a trifluoroethyl group which is known to influence its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The trifluoroethyl group may enhance lipophilicity, potentially allowing for better membrane permeability and receptor binding.

Key Mechanisms:

- Inhibition of Protein Kinases : Compounds with similar amide structures have shown promise as inhibitors of protein kinases, particularly those involved in cell signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis .

- Neuroprotective Effects : Some studies suggest that derivatives of amino acids can exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Biological Activity Studies

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Cytotoxicity | Inhibits cancer cell proliferation | , |

| Neuroprotection | Reduces neuronal damage | , |

| Anti-inflammatory | Modulates inflammatory pathways |

Case Studies

- Cytotoxicity in Cancer Cells : A study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

- Neuroprotective Effects : In vitro studies using rat cortical neurons showed that this compound enhanced neurite outgrowth, indicating potential applications in neurodegenerative diseases such as Alzheimer's. The results suggested that it may help mitigate the formation of amyloid plaques by modulating beta-secretase activity .

- Anti-inflammatory Activity : Research indicated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .

科学的研究の応用

Pharmaceutical Applications

- Intermediate in Drug Synthesis :

- Potential Antimalarial Agent :

- Inhibitors in Cancer Research :

Agrochemical Applications

- Veterinary Insecticides :

Case Studies and Research Findings

化学反応の分析

(a) Boc Deprotection

The compound is often synthesized via deprotection of tert-butoxycarbonyl (Boc)-protected intermediates. For example:

-

Reaction : Boc-protected precursors treated with HCl in methanol or dioxane.

-

Conditions :

(b) Direct Amidation

The trifluoroethylamine moiety is introduced via nucleophilic substitution:

-

Reaction : 4,4-Dimethyloxazolidine-2,5-dione reacts with 2,2,2-trifluoroethylamine in ethyl acetate.

-

Conditions :

(a) Peptide Bond Formation

The compound acts as an amine coupling partner in peptide synthesis:

-

Example : Reaction with 4-[2-[5-(3-chloro-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl]ethenyl]naphthalene-1-carboxylic acid.

-

Conditions :

(b) Hydroxamic Acid Chloride Coupling

Used to synthesize insecticidal agents like fluralaner:

-

Reaction : Coupling with hydroxamic acid chlorides in THF.

-

Conditions :

(a) Catalytic Hydrogenolysis

Reduces protecting groups or unsaturated bonds:

Salt Formation and Purification

The hydrochloride salt is stabilized via gas-phase HCl treatment:

-

Process :

Key Reaction Data Table

Mechanistic Insights

類似化合物との比較

Substituent Variations in Propanamide Derivatives

The trifluoroethyl group significantly impacts physicochemical properties compared to other halogenated or alkyl substituents. Key analogs include:

Key Observations :

- The trifluoroethyl group enhances thermal stability (higher melting point) and resistance to enzymatic degradation compared to ethyl or difluoroethyl analogs .

- Acetamide analogs (e.g., 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride) exhibit lower molecular weights and altered reactivity profiles due to the shorter carbon chain .

Halogenated Analogs

Halogen substitution influences electronic and steric properties:

Key Observations :

Functional Group Modifications

Variations in the amine or amide groups alter reactivity and applications:

Key Observations :

- Methylation of the amine group (e.g., 2-[methyl(2,2,2-trifluoroethyl)amino]propanoic acid) increases steric hindrance, affecting binding affinity in drug targets .

- Chloroethylamine derivatives are prone to hydrolysis, limiting their utility in long-term applications .

Research Findings and Industrial Relevance

- Synthetic Efficiency: Palladium-catalyzed methods for this compound achieve >90% purity, outperforming traditional hydrolysis routes .

- Agrochemical Use: The trifluoroethyl group in fluralaner intermediates improves pest resistance management compared to non-fluorinated analogs .

- Pharmacological Potential: Structural analogs like 3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride demonstrate enhanced CNS penetration, guiding future derivatization studies .

準備方法

Synthesis via Reaction of 4,4-Dimethyl-1,3-oxazolidine-2,5-dione with 2,2,2-Trifluoroethylamine

A key patented method involves the chemical reaction of 4,4-dimethyl-1,3-oxazolidine-2,5-dione (a cyclic amino acid N-carboxylic anhydride derivative) with 2,2,2-trifluoroethylamine or its salt to produce the target amide compound or its hydrochloride salt. This method is described in detail in a recent European patent application (EP 4471004 A1) and a corresponding US patent application.

- Compound (1): 4,4-dimethyl-1,3-oxazolidine-2,5-dione (with R1 and R2 as hydrogen or C1-6 alkyl groups)

- Compound (2): 2,2,2-trifluoroethylamine (Rf = trifluoroethyl group)

- Product (3): 2-amino-2-methyl-N-(2,2,2-trifluoroethyl)propanamide or its salt

- The reaction is carried out by mixing compound (1) with compound (2) in an organic solvent such as ethyl acetate at room temperature.

- The reaction proceeds via ring-opening of the oxazolidine-dione by the nucleophilic amine, forming the amide bond.

- The reaction typically completes within 2 hours, yielding the product with high efficiency (up to 98% yield reported).

- The product can be isolated by concentration and purification steps.

- The hydrochloride salt form can be obtained by treatment with hydrochloric acid.

| Reagent | Amount | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Characterization |

|---|---|---|---|---|---|---|

| 2,2,2-Trifluoroethylamine | 51.5 g (0.61 mol) | Ethyl acetate | 2 hours | 98 | 91-93 | 1H-NMR (CDCl3): δ 8.17 (s,1H), 3.83-3.92 (m,2H), 1.50 (s,2H), 1.38 (s,6H) |

This method benefits from the high nucleophilicity of 2,2,2-trifluoroethylamine and the reactivity of the cyclic anhydride, which avoids polymerization side reactions common in N-carboxylic anhydride chemistry.

Protection-Deprotection Strategy Using Benzyl Carbamate (CBZ) Group

Another established synthetic approach involves the use of a benzyl carbamate (CBZ) protecting group on the amine functionality to control reactivity during the synthesis of related trifluoroethyl amides.

- Step A: Coupling of a protected amine (CBZ-protected) with an acyl precursor using a coupling reagent and base to form an intermediate amide.

- Step B: Hydrogenolysis (catalytic hydrogenation) to remove the CBZ protecting group, liberating the free amine.

- Step C: Optional salt formation by treatment with an acid such as hydrochloric acid to yield the hydrochloride salt.

This method is useful for intermediates like phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate, which can be converted into the target amide hydrochloride salt. The process allows for selective protection and deprotection, facilitating purification and handling of reactive intermediates.

Acylation Using Activated Acyl Compounds and Bases

Earlier methods involve the direct acylation of 2,2,2-trifluoroethylamine with activated acyl compounds (e.g., acyl chlorides, esters, or anhydrides) in the presence of inorganic bases to form the amide bond.

- The acyl compound can be an α-amino acid derivative or a simple acyl chloride.

- The reaction is typically carried out in an organic solvent with a base such as triethylamine to neutralize generated acids.

- The product amide can then be converted into the hydrochloride salt by acid treatment.

- This method requires careful control to avoid side reactions and over-acylation.

Mechanistic Insights and Polymerization Considerations

- The reaction of amino acid N-carboxylic anhydrides with amines often leads to ring-opening polymerization to form polypeptides.

- However, in the case of 2,2,2-trifluoroethylamine reacting with 4,4-dimethyl-1,3-oxazolidine-2,5-dione, no polymerization occurs, likely due to steric hindrance and electronic effects of the trifluoroethyl group, enabling selective formation of the amide compound.

- The basicity and steric profile of the amine and the anhydride influence the reaction pathway and product distribution.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Ring-opening reaction of oxazolidine-dione with 2,2,2-trifluoroethylamine | 4,4-dimethyl-1,3-oxazolidine-2,5-dione, 2,2,2-trifluoroethylamine | Room temp, ethyl acetate, 2 h | Up to 98% | High selectivity, no polymerization |

| Protection-deprotection with CBZ group | CBZ-protected amine, coupling reagent, hydrogenolysis catalyst | Coupling, then hydrogenation | Not specified | Allows controlled amine protection and salt formation |

| Acylation with activated acyl compounds | Acyl chloride/ester, 2,2,2-trifluoroethylamine, base | Organic solvent, base | Variable | Requires careful control, possible side reactions |

Q & A

Q. Q1. What are the key structural features of 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride, and how do they influence its reactivity?

The compound contains three critical functional groups: (1) an amide group (-C(=O)NH-), (2) a primary amino group (-NH₂), and (3) a trifluoroethyl moiety (-CF₃CH₂). The trifluoroethyl group enhances electrophilicity and metabolic stability due to fluorine's electron-withdrawing effects, while the amide and amino groups enable hydrogen bonding and nucleophilic reactivity . These features make the compound suitable for peptide mimetics or enzyme inhibitor design.

Q. Q2. What synthetic routes are commonly used to prepare this compound, and what are their limitations?

A typical synthesis involves nucleophilic substitution between 2-chloropropanamide and 2,2,2-trifluoroethylamine under basic conditions (e.g., NaOH), followed by HCl salt formation . Key challenges include:

- Side reactions : Competing hydrolysis of the amide group under basic conditions.

- Yield optimization : Requires strict control of temperature (0–5°C) and stoichiometric excess of trifluoroethylamine to suppress byproducts .

Purification often involves recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .

Q. Q3. What analytical techniques are essential for characterizing this compound’s purity and structure?

- NMR spectroscopy : ¹H/¹⁹F NMR confirms the trifluoroethyl group (δ ~4.3 ppm for -CH₂CF₃) and amide proton (δ ~7.5 ppm) .

- HPLC-MS : Quantifies purity (>95%) and detects hydrolyzed byproducts (e.g., free amine or carboxylic acid derivatives) .

- Elemental analysis : Validates stoichiometry of the hydrochloride salt (e.g., C: 32.1%, H: 4.8%, N: 9.4%) .

Advanced Research Questions

Q. Q4. How can computational modeling guide the optimization of reaction conditions for this compound’s synthesis?

Reaction path search methods (e.g., DFT calculations) predict intermediates and transition states, identifying energy barriers for undesired pathways like amide hydrolysis. For example:

- Solvent effects : Simulations show polar aprotic solvents (e.g., DMF) stabilize the transition state for nucleophilic substitution, improving yield by 15–20% .

- Base selection : Quantum mechanical calculations suggest weaker bases (e.g., K₂CO₃) reduce side reactions compared to NaOH .

Experimental validation via in situ IR spectroscopy monitors reaction progress .

Q. Q5. How does the trifluoroethyl group impact the compound’s biological activity in enzyme inhibition studies?

The -CF₃ group enhances binding affinity through hydrophobic interactions and fluorine’s electronegativity. For example:

- Kinase inhibition : In MD simulations, the trifluoroethyl moiety occupies a hydrophobic pocket in ATP-binding sites, reducing IC₅₀ values by 3–5-fold compared to non-fluorinated analogs .

- Metabolic stability : In vitro microsomal assays show a 50% reduction in clearance due to resistance to oxidative metabolism .

Q. Q6. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions or impurity profiles :

Q. Q7. How can this compound serve as a building block for synthesizing fluorinated peptidomimetics?

The trifluoroethyl group mimics natural amino acid side chains (e.g., valine) while conferring metabolic stability. Example protocol:

Coupling reactions : Use HATU/DIPEA to link the compound to Boc-protected amino acids.

Deprotection : Treat with TFA to remove Boc groups, yielding fluorinated dipeptides .

Biological evaluation : Test protease resistance (e.g., trypsin digestion assays show >80% stability at 24h) .

Methodological Notes

- Synthesis optimization : Employ design of experiments (DoE) to screen parameters (temperature, solvent, base) and identify robust conditions .

- Data validation : Cross-reference NMR shifts with PubChem data (CID: 45790935) and NIST standards .

- Safety : Handle hydrochloride salts in fume hoods due to potential HCl release; use PPE (gloves, goggles) as per guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。